(3S)-3-Amino-5-methoxy-5-oxopentanoic acid
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Overview
Description
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of amino acids, characterized by the presence of an amino group, a methoxy group, and a keto group on a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-5-methoxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the use of amino acid derivatives as starting materials. For instance, the reduction of nitro compounds to amines is a well-known method . Another method involves the transformation of hydroxyl groups to azides, which can then be converted to amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in Schiff base formation, where the amino group reacts with carbonyl compounds to form imines . Additionally, it can undergo aldol addition reactions with short-chain sugars, leading to the formation of dimeric or trimeric oxazolidin-3-one oligomers .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. For instance, the use of iron ions can stabilize Schiff bases and facilitate their conversion to more stable oxazolidin-5-ones . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound include imines, oxazolidin-5-ones, and various oligomers
Scientific Research Applications
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme mechanisms and protein-ligand interactionsAdditionally, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that facilitate various biochemical reactions. The presence of the amino, methoxy, and keto groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3S)-3-Amino-5-methoxy-5-oxopentanoic acid include 3-amino-5-methylisoxazole and spirocyclic oxindoles . These compounds share structural similarities, such as the presence of amino and keto groups, but differ in their overall molecular architecture and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The (3S) configuration imparts distinct stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral drugs.
Properties
CAS No. |
77856-53-2 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S)-3-amino-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)3-4(7)2-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
CTLHFZBIZFOLIK-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)N |
Origin of Product |
United States |
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